5-bromo-1H-indazol-4-amine
CAS No.: 1891120-48-1
Cat. No.: VC11991605
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1891120-48-1 |
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Molecular Formula | C7H6BrN3 |
Molecular Weight | 212.05 g/mol |
IUPAC Name | 5-bromo-1H-indazol-4-amine |
Standard InChI | InChI=1S/C7H6BrN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11) |
Standard InChI Key | CVXAQLVIOGXXSX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C2=C1NN=C2)N)Br |
Canonical SMILES | C1=CC(=C(C2=C1NN=C2)N)Br |
Introduction
Chemical Identity and Structural Characteristics
5-Bromo-1H-indazol-4-amine (CAS: 1891120-48-1) belongs to the indazole class of heterocyclic compounds, characterized by a fused benzene and pyrazole ring system. Its molecular formula is , with a molecular weight of 212.05 g/mol . Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 5-bromo-1H-indazol-4-amine | PubChem |
SMILES | C1=CC(=C(C2=C1NN=C2)N)Br | PubChem |
InChIKey | CVXAQLVIOGXXSX-UHFFFAOYSA-N | PubChem |
Molecular Formula | PubChem |
The compound’s structure features a bromine atom at the 5-position and an amino group at the 4-position, conferring distinct electronic and steric properties. X-ray crystallography data, though unavailable for this specific isomer, suggests that analogous indazoles adopt planar geometries with intramolecular hydrogen bonding between the amine and adjacent nitrogen atoms .
Synthesis and Manufacturing
Synthetic Routes
While direct synthesis methods for 5-bromo-1H-indazol-4-amine are sparsely documented, analogous indazole derivatives provide insight into plausible pathways. A common strategy involves cyclocondensation of substituted benzophenones with hydrazine derivatives. For example, 5-bromo-1H-indazol-3-amine (CAS: 61272-71-7) is synthesized via refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate at 95°C . Adapting this method for the 4-amine isomer would require strategic positioning of functional groups in the precursor.
Hypothetical Synthesis Pathway:
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Starting Material: 4-nitro-5-bromoindazole (hypothetical).
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Reduction: Catalytic hydrogenation or hydrazine-mediated reduction to convert the nitro group to an amine.
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Purification: Chromatography or recrystallization to isolate the 4-amine isomer.
Challenges include regioselective amination and avoiding side reactions at the 3-position, a common issue in indazole functionalization .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Indazoles generally exhibit moderate thermal stability, with decomposition temperatures above 200°C.
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Solubility: Predicted low solubility in polar solvents (e.g., water) due to aromaticity and bromine’s hydrophobic effects.
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Reactivity: The amino group at the 4-position is susceptible to electrophilic substitution, while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Spectroscopic Data
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NMR: For the 3-amine isomer, signals appear at δ 11.55 (s, 1H, NH), 7.92 (d, J=1.87 Hz, 1H), and 7.19 (d, J=8.78 Hz, 1H) . The 4-amine isomer would likely show upfield shifts for protons adjacent to the amine.
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Mass Spectrometry: Expected molecular ion peak at m/z 212.05 (M) .
Research Gaps and Future Directions
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Synthetic Optimization: Developing regioselective methods for 4-amine indazoles remains critical.
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Biological Screening: Prioritize in vitro assays to evaluate this compound’s kinase inhibition or cytotoxicity.
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Crystallographic Studies: Resolving its 3D structure would aid in computational drug design.
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